3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide
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Overview
Description
3-(4-Methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide is a synthetic organic compound that features a complex structure combining a methoxyphenyl group, an imidazo[1,2-a]pyridine moiety, and a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone, followed by cyclization.
Attachment of the Methoxyphenyl Group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated imidazo[1,2-a]pyridine.
Formation of the Propanamide Linkage: The final step involves the reaction of the intermediate with a propanoyl chloride or similar reagent under basic conditions to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a phenol derivative.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine for halogenation.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of partially or fully hydrogenated imidazo[1,2-a]pyridine.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, 3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide is studied for its potential as a pharmacophore. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)propanamide: Lacks the methyl group on the imidazo[1,2-a]pyridine ring.
3-(4-Methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butanamide: Has a butanamide instead of a propanamide linkage.
Uniqueness
The presence of the 7-methyl group on the imidazo[1,2-a]pyridine ring and the specific propanamide linkage confer unique steric and electronic properties to 3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide, potentially leading to distinct biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-10-12-23-14-17(22-19(23)13-15)9-11-21-20(24)8-5-16-3-6-18(25-2)7-4-16/h3-4,6-7,10,12-14H,5,8-9,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQKVYFGCJDTHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNC(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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